molecular formula C24H34N2O2 B2827024 2-(adamantanylcarbonylamino)-N-(4-butylphenyl)propanamide CAS No. 1008071-91-7

2-(adamantanylcarbonylamino)-N-(4-butylphenyl)propanamide

Cat. No. B2827024
CAS RN: 1008071-91-7
M. Wt: 382.548
InChI Key: WWPFGWPMNFIADV-UHFFFAOYSA-N
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Description

The compound “2-(adamantanylcarbonylamino)-N-(4-butylphenyl)propanamide” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a stable three-dimensional (3D) hydrocarbon structure. It also contains a carbonylamino group and a butylphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have an adamantane core structure, with a carbonylamino group attached at one of the carbon atoms. The butylphenyl group would be attached to the nitrogen atom of the carbonylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane group could impart lipophilicity, while the carbonylamino and butylphenyl groups could contribute to its reactivity .

Scientific Research Applications

Chemical Design and Synthesis

The design and synthesis of molecules with specific structures, such as 2-(adamantanylcarbonylamino)-N-(4-butylphenyl)propanamide, play a pivotal role in the development of novel pharmaceuticals and materials. The study of adamantyl-based derivatives, including their synthesis and structure elucidation, provides insights into their potential applications in medicine and material science. For instance, adamantyl-based compounds have been synthesized and evaluated for their anti-inflammatory, anti-cancer, and anti-bacterial activities, showcasing their versatility in drug development (Kalita et al., 2014). Furthermore, these compounds' ability to form stable structures and engage in specific interactions makes them valuable in designing molecules with desired biological activities.

Pharmaceutical Research

In the realm of pharmaceutical research, adamantyl-based compounds have been explored for various therapeutic applications. Their structural uniqueness contributes to their activity as cholinesterase inhibitors, which could have implications in treating neurodegenerative diseases like Alzheimer's. For example, adamantyl-based ester derivatives with various substituents have shown significant inhibitory activities against acetylcholinesterase, highlighting their potential as therapeutic agents (Kwong et al., 2017). Additionally, the exploration of adamantane-isothiourea hybrids has revealed their antimicrobial and hypoglycemic activities, underscoring the chemical's versatility in developing new treatments for infectious diseases and diabetes (Al-Wahaibi et al., 2017).

properties

IUPAC Name

N-[1-(4-butylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-3-4-5-17-6-8-21(9-7-17)26-22(27)16(2)25-23(28)24-13-18-10-19(14-24)12-20(11-18)15-24/h6-9,16,18-20H,3-5,10-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPFGWPMNFIADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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